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Dcn1-ubc12-IN-2

Neddylation CRL Activation Protein-Protein Interaction

Standard DCN1-UBC12 inhibitors show variable potency and selectivity, complicating fibrosis pathway dissection. Dcn1-ubc12-IN-2 (CAS 2374827-47-9) is a validated 2-(benzylthio)pyrimidine-based inhibitor with an optimized profile for cardiac fibroblast models. • Biochemical potency: IC50 = 9.55 nM (DCN1-UBC12 interaction); 8x more potent than NAcM-OPT. • Cellular validation: Suppresses fibroblast activation and collagen deposition in Ang II-induced cardiac fibrosis models. • Selectivity: Engineered for DCN1 over DCN2 to minimize off-target effects; inhibits Cullin 3 neddylation at 1 µM without pan-E1 blockade. Supplied as a research-grade chemical probe for benchmarking anti-fibrotic candidates and dissecting CRL3 neddylation.

Molecular Formula C23H20ClN7O3S2
Molecular Weight 542.0 g/mol
Cat. No. B12413722
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDcn1-ubc12-IN-2
Molecular FormulaC23H20ClN7O3S2
Molecular Weight542.0 g/mol
Structural Identifiers
SMILESCN1C(=NN=N1)SC2=NC(=NC(=C2C#N)C3=CC(=C(C(=C3)OC)OC)OC)SCC4=CC=C(C=C4)Cl
InChIInChI=1S/C23H20ClN7O3S2/c1-31-23(28-29-30-31)36-21-16(11-25)19(14-9-17(32-2)20(34-4)18(10-14)33-3)26-22(27-21)35-12-13-5-7-15(24)8-6-13/h5-10H,12H2,1-4H3
InChIKeyZKZPHQPTGZBOHB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dcn1-ubc12-IN-2: Selective DCN1-UBC12 PPI Inhibitor


Dcn1-ubc12-IN-2 (also designated DN-2) is a potent and specific small-molecule inhibitor of the DCN1-UBC12 protein-protein interaction, a critical co-E3/E2 interface in the cullin neddylation pathway [1]. The compound displays an IC50 of 9.55 nM against the DCN1-UBC12 interaction in biochemical assays and demonstrates selective cellular activity characterized by relatively low cytotoxicity toward cardiac fibroblasts (IC50 = 27.34 μM over 24 hours) [2]. Dcn1-ubc12-IN-2 engages DCN1 at both molecular and cellular levels, as validated by HTRF, cellular thermal shift, and co-immunoprecipitation assays, and effectively reverses angiotensin II-induced cardiac fibroblast activation through inhibition of cullin 3 neddylation [1].

Pathway Neddylation pathway studies via DCN1-UBC12 PPI inhibition
Selectivity Isoform-selectivity assay context over DCN2
Model Cardiac fibroblast model research (Ang II-stimulated)

Why Generic DCN1 Inhibitors Cannot Substitute


The DCN1-UBC12 interaction represents a highly specific protein-protein interface, and inhibitors within this class exhibit marked divergence in potency, selectivity, and cellular phenotype despite nominally targeting the same complex [1]. For example, the covalent inhibitor DI-1859 achieves sub-nanomolar Ki but alters cullin 3 neddylation at 1 nM, whereas the reversible inhibitor DI-591 binds DCN1 with Ki values of 10-12 nM and SK-464 inhibits the interaction with an IC50 of 26 nM [2][3]. These quantitative differences preclude the assumption that any DCN1-targeted compound can be substituted for Dcn1-ubc12-IN-2 in experimental settings without altering the observed inhibition profile. Furthermore, upstream NAE1 inhibitors such as MLN4924 (pevonedistat) operate at an entirely different node in the neddylation cascade, leading to distinct cellular outcomes [4]. The quantitative evidence below defines the specific differentiation of Dcn1-ubc12-IN-2, enabling informed procurement decisions.

Potency Context

Reported biochemical potency may differ across DCN1 inhibitors; cross-study comparison should be reviewed.

Selectivity Profile

Isoform selectivity (e.g., DCN1 vs DCN2) may shift; off-target cullin effects require model-specific validation.

Cellular Model Fit

Activity validated in cardiac fibroblast models; transfer to other fibrosis or cell types may need re-evaluation.

Dcn1-ubc12-IN-2: Quantified Performance Metrics


DCN1-UBC12 Inhibition Potency

Dcn1-ubc12-IN-2 inhibits the DCN1-UBC12 interaction with an IC50 of 9.55 nM, measured via HTRF biochemical assay [1]. In a parallel assay system, the phenyltriazole thiol-based inhibitor SK-464 demonstrates an IC50 of 26 nM [2]. This represents a 2.7‑fold improvement in potency for Dcn1-ubc12-IN-2 relative to SK-464.

Inhibition Potency
Cross-study
IC50 9.55 nM (target)
NAcM-OPT: 79 nM
WS-383: 11 nM
HZX-960: 9.37 nM
Supports target-engagement assay interpretation
Cross-study comparison; assay conditions may vary
Neddylation CRL Activation Protein-Protein Interaction

Cytotoxicity and Selectivity Window

Dcn1-ubc12-IN-2 displays a biochemical IC50 of 9.55 nM against the DCN1-UBC12 interaction and an IC50 of 27.34 μM for cytotoxicity toward primary rat cardiac fibroblasts after 24-hour exposure (MTT assay) [1][2]. This yields a cytotoxicity selectivity window of approximately 2,800‑fold. For context, the covalent inhibitor DI-1859, while more potent biochemically (Ki < 1 nM), shows a smaller safety margin in some cellular contexts .

Cytotoxicity Window
Supporting
27.34 μM (CFs)
~2,862-fold selectivity vs target
Reported cytotoxicity-selectivity context
MTT assay, 24 h; primary cardiac fibroblasts
Selectivity Window Cellular Toxicity Cardiac Fibroblast

Selective Cullin 3 Neddylation Inhibition

In cellular thermal shift assays (CETSA) performed on cardiac fibroblasts, Dcn1-ubc12-IN-2 (10 μM) induced a thermal stabilization shift of DCN1 protein by 3.2°C, confirming direct target engagement in a living cellular environment [1]. By comparison, SK-464 engaged cellular DCN1 but quantitative CETSA data were not reported, limiting direct comparison [2]. The NAE1 inhibitor MLN4924 operates upstream of the DCN1-UBC12 node and does not directly stabilize DCN1, making Dcn1-ubc12-IN-2 the preferred probe for studies requiring direct DCN1 target engagement readouts [3].

Cullin 3 Selectivity
Head-to-head
1 μM inhibits neddylation
vs inactive DN-1 (no effect)
vs MLN4924 (pan-inhibitor)
Supports mechanism-of-action interpretation
Ang II-stimulated CFs; Western blot endpoint
Cellular Thermal Shift Assay CETSA Target Engagement

Physicochemical Properties and Drug-Likeness

Dcn1-ubc12-IN-2 (DN-2) treatment (10 μM, 24 h) reversed angiotensin II-induced activation of cardiac fibroblasts, as measured by reduced expression of α-SMA and collagen I [1]. This phenotypic effect was mechanistically linked to selective inhibition of cullin 3 neddylation, without affecting neddylation of cullin 1 or other cullin family members [1]. In contrast, the DCN1 inhibitor DI-591 also selectively blocks cullin 3 neddylation but at higher biochemical binding affinity (Ki 10-12 nM) [2], while the covalent inhibitor DI-1859 achieves more potent cullin 3 neddylation blockade (1 nM) but with a distinct covalent mechanism .

Physicochemical Profile
Class-level
MW 542 g/mol
LogP 4.8
vs NAcM-OPT (MW 434)
Supports formulation and permeability screening
Predicted values; experimental LogP may differ
Cardiac Fibrosis Cullin 3 Neddylation Inhibition

Dcn1-ubc12-IN-2: Validated Research Applications


Cardiac Fibrosis Research and Anti-Fibrotic Drug Discovery

Dcn1-ubc12-IN-2 is specifically validated to reverse Ang II-induced cardiac fibroblast activation in vitro, as demonstrated by reduced α-SMA and collagen I expression [1]. This makes it the preferred inhibitor for dissecting the role of DCN1-UBC12-driven cullin 3 neddylation in cardiac fibrosis models. The compound's low cytotoxicity (IC50 = 27.34 μM) allows for extended treatment durations without confounding toxicity [2]. For studies requiring a DCN1 inhibitor with direct phenotypic evidence in fibrotic pathways, Dcn1-ubc12-IN-2 is the most extensively characterized option.

Selective Cullin 3 Neddylation Inhibition in Cellular Models

Because Dcn1-ubc12-IN-2 selectively blocks neddylation of cullin 3 while sparing cullin 1 and other cullins [1], it is ideally suited for experiments aimed at isolating cullin 3-dependent ubiquitination events. Compared to pan-cullin neddylation inhibitors like MLN4924, which inhibit all CRL activity, Dcn1-ubc12-IN-2 permits the dissection of cullin 3-specific functions without broad CRL suppression [3]. This selectivity reduces experimental noise and enhances mechanistic clarity.

SAR Studies for DCN1-UBC12 Inhibitors

The robust CETSA response (ΔTm = 3.2°C at 10 μM) exhibited by Dcn1-ubc12-IN-2 enables its use as a positive control or probe for cellular target engagement assays [1]. Researchers studying DCN1 biology or developing new DCN1-targeted compounds can employ Dcn1-ubc12-IN-2 as a benchmark for cellular binding, leveraging its well-documented thermal stabilization profile to validate assay performance.

Application
Selection Property
Validation Focus
Cardiac fibroblast activation studies
Neddylation pathway inhibition context
Collagen deposition and fibroblast activation markers
Cullin 3 selective inhibition studies
CRL3 complex selectivity vs pan-inhibition
Substrate-specific neddylation endpoints
Structure-activity relationship (SAR) programs
Potency and selectivity profile reference
Cross-study biochemical and cellular comparison
Cross-tissue fibrosis model comparison
Tissue-specific neddylation response
Pharmacodynamic endpoints across models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

25 linked technical documents
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